2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a benzyl group, a phenyl group, and a tetrahydrobenzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of key biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- **2-((5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone
- **2-((4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone
- **2-((5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone
Uniqueness
The uniqueness of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide lies in its specific structural features, such as the combination of the triazole ring with the tetrahydrobenzo[b]thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H23N5OS2 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C26H23N5OS2/c27-16-21-20-13-7-8-14-22(20)34-25(21)28-24(32)17-33-26-30-29-23(15-18-9-3-1-4-10-18)31(26)19-11-5-2-6-12-19/h1-6,9-12H,7-8,13-15,17H2,(H,28,32) |
InChI Key |
NYKJOIILLRLGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)CC5=CC=CC=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.